molecular formula C19H30N2O2 B13180426 tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate

tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate

Cat. No.: B13180426
M. Wt: 318.5 g/mol
InChI Key: RFSKETHKTZEBGO-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C19H30N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in research and industrial applications due to its unique chemical properties .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-14-11-21(12-16-9-7-6-8-10-16)13-17(15(14)2)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22)

InChI Key

RFSKETHKTZEBGO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1C)NC(=O)OC(C)(C)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate typically involves:

  • Construction or functionalization of the piperidine ring with the desired substitution pattern (benzyl at N-1, methyl groups at C-4 and C-5)
  • Introduction of the carbamate protecting group at the nitrogen of the 3-position (or the piperidine nitrogen if the numbering differs)
  • Purification and characterization of the final compound

The key challenges include regioselective methylation at the 4- and 5-positions and selective carbamoylation without affecting other functional groups.

Detailed Preparation Methods

Starting Materials and Precursors

  • N-benzyl-4-piperidone or related substituted piperidones serve as the key starting materials for piperidine ring construction.
  • tert-Butyl carbamate (BocNH2) is used for carbamate protection.
  • Methylation reagents (e.g., methyl iodide or methyl lithium) for introducing methyl groups at C-4 and C-5.
  • Catalysts such as Pd/C for hydrogenation steps.

Stepwise Synthesis Approach

Step 1: Formation of N-benzyl-4,5-dimethylpiperidin-3-one or related intermediate
  • Starting from N-benzyl-4-piperidone, regioselective methylation at C-4 and C-5 is performed.
  • Literature suggests that selective methylation can be achieved by enolate chemistry or via directed lithiation, followed by methyl electrophile addition.
  • Reaction conditions typically involve a base (e.g., LDA or NaH) in an aprotic solvent (THF or ether) at low temperature (-78 °C to 0 °C).
  • The product is purified by chromatography.
Step 2: Reductive amination or hydrogenation to form the substituted piperidine ring
  • The ketone intermediate is converted to the piperidine ring by reductive amination using benzylamine or by catalytic hydrogenation.
  • Pd/C catalyzed hydrogenation under mild pressure (0.8–1.0 MPa) and temperature (60–80 °C) in methanol is common.
  • This step reduces the ketone to the secondary amine, completing the piperidine ring with methyl substitutions.
Step 3: Carbamate protection of the amine
  • The free amine on the piperidine ring is reacted with di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate in the presence of a base like triethylamine or DIPEA.
  • The reaction is typically performed in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
  • The Boc group selectively protects the amine, yielding this compound.

Industrial-Scale Preparation Example (Adapted from Patent CN107805218B)

A closely related method for preparing 4-Boc-aminopiperidine derivatives (structurally similar to the target compound) involves a two-step process with the following highlights:

Step Reagents and Conditions Yield (%) Notes
1. Formation of imine intermediate N-benzyl-4-piperidone + trimethyl or triethyl orthoformate + tert-butyl carbamate + acid catalyst (p-toluenesulfonic acid or ammonium chloride) in methanol or ethanol reflux for 2-3 h, with continuous removal of generated alcohol 81–84% Reaction monitored by GC; removal of alcohol drives equilibrium
2. Catalytic hydrogenation Pd/C (5-10% wt) in methanol under H2 (0.8–1.0 MPa), 60–80 °C for 7–8 h 88–89% Hydrogenation reduces imine to amine, yielding Boc-protected piperidine

This method avoids metal hydride reducing agents, uses common reagents, and is suitable for scale-up with high purity (GC >99%) and good melting points (~161–163 °C).

Analytical Data and Characterization

Typical characterization data for this compound include:

Analysis Type Data/Result
Molecular Formula C21H34N2O2
Molecular Weight Approx. 346 g/mol
LC-MS (ESI) [M+H]+ peak consistent with molecular weight
1H NMR (CDCl3) Signals for benzyl protons (~7.2–7.4 ppm), methyl groups (~1.0–1.2 ppm), Boc tert-butyl (~1.4 ppm), and piperidine ring protons (1.5–3.5 ppm)
Melting Point Typically 150–165 °C (depending on purity)

Summary Table of Preparation Steps

Step Reaction Reagents Conditions Yield (%) Key Notes
1 Methylation of N-benzyl-4-piperidone Base (LDA/NaH), methyl iodide Low temp, aprotic solvent Variable, ~70–85% Regioselective methylation at C-4, C-5
2 Reductive amination/hydrogenation Pd/C, H2, methanol 0.8–1.0 MPa, 60–80 °C, 7–8 h ~85–90% Converts ketone to amine
3 Carbamate protection tert-Butyl carbamate or Boc2O, base RT, organic solvent ~80–95% Protects amine as Boc-carbamate

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Based on the search results, here's what is known about tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate:

This compound is a chemical compound with the molecular formula C19H30N2O2 and a molecular weight of 318.5 g/mol .

Basic Information

  • PubChem CID: 22474701
  • Synonyms: Several synonyms are listed, including tert-butyl (1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate, 1315367-77-1, SCHEMBL6480037, and CS-0346583 .

Structure and Properties

  • The compound has a piperidine core with benzyl and tert-butyl carbamate substituents .
  • PubChem provides 2D and 3D structures of the molecule .

Applications

  • One search result indicates that tert-butyl carbamates are used as protecting groups for amines in organic synthesis.
  • Related compounds, such as (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, are also known .

Analytical Techniques

  • While not specific to this compound, термінs like TOCSY, HSQC, and HMBC are NMR techniques used in structure elucidation of organic compounds, including saponins and other natural products . These techniques could potentially be used to characterize this compound .

Additional Information

  • The compound is listed in chemical databases such as PubChem and Chemical Book .
  • A similar compound, tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate, is also documented .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-Butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain research and industrial applications .

Biological Activity

Tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate, with CAS No. 1315367-77-1, is a synthetic compound belonging to the class of carbamates. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C19H30N2O2
  • Molecular Weight : 318.45 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a tert-butyl group, a benzyl moiety, and a piperidine ring, contributing to its unique properties and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets, primarily enzymes and receptors. The carbamate functional group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity or modulation of receptor functions. This property is particularly relevant in the context of drug design for conditions such as cancer and neurodegenerative diseases.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Specifically, it has been reported to have enhanced cytotoxic effects compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells .
  • Mechanism : The anticancer activity may be attributed to the compound's ability to interfere with cell proliferation pathways and promote apoptosis through the activation of specific signaling cascades.

2. Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor:

  • Relevance : Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease and other cognitive disorders. Research indicates that compounds with a piperidine structure can effectively inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft .

3. Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties:

  • Mechanism : The compound's interaction with neurotransmitter receptors could lead to protective effects against neurodegeneration. It may modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative diseases .

Research Findings and Case Studies

StudyFindings
Demonstrated enhanced cytotoxicity in cancer cell lines compared to standard treatments.
Identified as a potential cholinesterase inhibitor with implications for Alzheimer's treatment.
Showed neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

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